2-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid
Overview
Description
2-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymorphic Forms and Molecular Conformation
The compound, referred to as the title compound in some literature, has been observed to crystallize in the monoclinic space group P2(1)/n in two polymorphic forms, with the α-aminoisobutyric acid (Aib) residues adopting conformations characteristic of α-helical and mixed 3(10)- and α-helical conformations. This observation indicates a significant conformational versatility, which may be relevant in the study of molecular structures and interactions. The helical handedness of the C-terminal residue is opposite to that of the N-terminal residue, and compound forms hydrogen-bonded parallel β-sheet-like tapes in an unusual packing for a protected dipeptide containing at least one α,α-disubstituted residue (Gebreslasie, Jacobsen, & Görbitz, 2011).
Selectivity in Removal of Protecting Groups
In peptide synthesis, the selectivity in the removal of the tert-butoxycarbonyl group is crucial. It has been noted that using trifluoroacetic acid in the presence of phenols can improve the selectivity of this process. This method also suppresses the alkylation of amino acid side chains, indicating its utility in the practical execution of partial deprotection in peptide synthesis (Bodanszky & Bodanszky, 2009).
Synthesis of Amino Acid Derivatives
The compound has been involved in the synthesis of various amino acid derivatives. For instance, its condensate forms with DM in alkali conditions, under optimized conditions, yielding a product with up to 86.8% effectiveness. This finding highlights the compound's role in the synthesis of complex molecules and its potential in the development of novel pharmaceuticals or biochemical compounds (Wang Yu-huan, 2009).
Synthesis of Polyacetylenes
The synthesis and polymerization of novel amino acid-derived acetylene monomers, such as N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, have been investigated. The study deals with the properties of the formed polymers, indicating the compound's relevance in material science and engineering, particularly in the development of new materials with specific optical or mechanical properties (Gao, Sanda, & Masuda, 2003).
Conformational Studies
The compound has been used in conformational studies of certain peptides. For instance, the tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester has been structurally characterized, revealing that the peptide chain adopts neither β nor γ turns and is linked trans to each other. Such studies are crucial in understanding the structure-function relationship in peptides and proteins (Ejsmont, Gajda, & Makowski, 2007).
The applications of 2-{(Tert-butoxy)carbonylamino}acetic acid in scientific research are diverse, ranging from its role in molecular conformation studies to its utility in the synthesis of complex molecules and materials. These applications underscore the compound's importance in various fields, including biochemistry, pharmaceuticals, and material science.
Mechanism of Action
Target of Action
The primary target of 2-{(Tert-butoxy)carbonylamino}acetic acid is amines . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound, also known as the tert-butyloxycarbonyl or BOC group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of BOC-protected amines .
Biochemical Pathways
The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects the amine group during the reaction, preventing it from reacting with other reagents. After the synthesis is complete, the BOC group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Pharmacokinetics
The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, suggests that it may have good bioavailability .
Result of Action
The primary result of the action of 2-{(Tert-butoxy)carbonylamino}acetic acid is the protection of amines during organic synthesis. This allows for the creation of complex organic compounds without unwanted side reactions .
Action Environment
The action of 2-{(Tert-butoxy)carbonylamino}acetic acid is influenced by several environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and a base . The removal of the BOC group, on the other hand, requires the presence of strong acids . Temperature is another important factor, as certain reactions require heating .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(2)6-12(7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNHXHMUBENMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629937 | |
Record name | N-(tert-Butoxycarbonyl)-N-(2-methylpropyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194206-80-9 | |
Record name | N-(tert-Butoxycarbonyl)-N-(2-methylpropyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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